Ethylbenzene-2,3,4,5,6-D5
Description
Fundamental Principles of Stable Isotope Labeling and Deuteration in Scientific Inquiry
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. numberanalytics.comcreative-proteomics.com These labeled molecules are chemically similar to their naturally occurring counterparts but can be distinguished by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comcreative-proteomics.com This allows researchers to trace the journey of these molecules through complex chemical and biological systems. numberanalytics.comcreative-proteomics.com
Deuteration, the replacement of hydrogen with deuterium, is a specific type of stable isotope labeling. wikipedia.org A key principle underlying its utility is the kinetic isotope effect (KIE). symeres.comscielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of reaction for deuterated compounds in processes where C-H bond cleavage is the rate-determining step. wikipedia.orgscielo.org.mx This effect is a cornerstone of mechanistic studies, providing insights into reaction pathways. nih.govacademie-sciences.fr
The Role of Deuterated Analogues in Elucidating Chemical and Biological Mechanisms
The distinct mass of deuterium compared to hydrogen allows for the clear differentiation of labeled from unlabeled compounds in mass spectrometry. scielo.org.mx This is fundamental to tracer studies, where scientists can follow the metabolic fate of a deuterated compound within an organism. symeres.com By analyzing the resulting metabolites, researchers can map out complex biochemical pathways. numberanalytics.com
Furthermore, the kinetic isotope effect provides a powerful tool for investigating reaction mechanisms. symeres.comacademie-sciences.fr If a reaction proceeds more slowly with a deuterated substrate compared to its non-deuterated counterpart, it suggests that the breaking of a bond to that hydrogen (or deuterium) is a critical step in the reaction. scielo.org.mx This information is invaluable for understanding the intricate steps of chemical transformations and enzymatic reactions. nih.govacademie-sciences.fr For example, studies on the anaerobic metabolism of ethylbenzene (B125841) have utilized deuterated forms to investigate kinetic isotope effects, which can vary with pH and provide detailed mechanistic insights. d-nb.info
Overview of Key Research Applications for Ethylbenzene-2,3,4,5,6-D5
This compound serves several critical roles in scientific research, primarily leveraging its unique isotopic signature.
One of its most common applications is as an internal standard in analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS). In these analyses, a known quantity of the deuterated compound is added to a sample. Because it behaves almost identically to the non-deuterated analyte (ethylbenzene) during extraction and analysis, any variations in the analytical process affect both compounds equally. tajhizkala.irepa.gov The distinct mass of the deuterated standard allows for precise quantification of the target analyte.
In environmental science , deuterated compounds like this compound are instrumental in tracking the fate and transport of pollutants. health.state.mn.us For instance, it has been used in studies of groundwater contamination to trace the anaerobic biodegradation of ethylbenzene. nih.gov By introducing the labeled compound into a contaminated site, researchers can monitor its breakdown products and understand the natural remediation processes occurring. nih.gov
Metabolic studies also benefit significantly from the use of this compound. By administering the labeled compound to biological systems, scientists can trace its metabolic pathways. symeres.com The deuterated metabolites can be identified and quantified, providing a clear picture of how the parent compound is processed in the body. This is crucial for understanding the toxicology and biotransformation of aromatic hydrocarbons.
Interactive Data Table: Properties of Ethylbenzene and its Deuterated Analogue
| Property | Ethylbenzene | This compound |
| Molecular Formula | C₈H₁₀ | C₈H₅D₅ |
| Molar Mass | 106.17 g/mol | Approx. 111.20 g/mol |
| Boiling Point | 136 °C | 136 °C |
| Density | 0.867 g/mL at 20°C | 0.908 g/mL at 25°C |
| CAS Number | 100-41-4 | 20302-26-5 |
| Data sourced from wikipedia.orgisotope.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20302-26-5 | |
| Record name | 20302-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Synthesis and Isotopic Purity Verification of Ethylbenzene 2,3,4,5,6 D5
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Ethylbenzene (B125841) Frameworks
The synthesis of Ethylbenzene-2,3,4,5,6-D5 involves the selective replacement of five hydrogen atoms on the benzene (B151609) ring with deuterium atoms. This site-specific deuteration is critical to its function as an internal standard, as it provides a distinct mass shift without altering the chemical properties of the ethyl group. sigmaaldrich.com Several strategies can be employed for this purpose, primarily revolving around catalytic processes and the use of deuterated starting materials.
One common approach involves the Friedel-Crafts alkylation of deuterated benzene (benzene-d6) with an ethylating agent. atamanchemicals.com This method ensures that the deuterium atoms are located exclusively on the aromatic ring. The reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic substitution of an ethyl group onto the deuterated benzene ring.
Another strategy is hydrogen-deuterium exchange (H/D exchange) on ethylbenzene itself. marquette.edusnnu.edu.cn This can be achieved using various catalysts, often involving transition metals like iridium or rhodium, which can selectively activate the C-H bonds on the aromatic ring. snnu.edu.cn The reaction is carried out in the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). nih.govosti.gov Controlling the reaction conditions, such as temperature, pressure, and catalyst choice, is crucial to achieve high levels of deuteration specifically at the desired aromatic positions while minimizing exchange on the ethyl group. marquette.edu For instance, certain iridium complexes have demonstrated high selectivity for ortho-C-H bond deuteration. snnu.edu.cn
The choice of deuterium source is also a significant consideration. While deuterium gas is a common reagent, its flammable nature presents handling challenges. marquette.edu Deuterium oxide (D₂O) offers a safer alternative and can be used in conjunction with various catalysts to facilitate the exchange reaction. nih.gov
| Method | Deuterium Source | Catalyst | Key Features |
| Friedel-Crafts Alkylation | Benzene-d6 (B120219) | Lewis Acids (e.g., AlCl₃) | Deuterium is incorporated in the starting material, ensuring site-specificity. |
| Catalytic H/D Exchange | Deuterium Gas (D₂) or Heavy Water (D₂O) | Transition Metals (e.g., Ir, Rh complexes) | Allows for direct deuteration of ethylbenzene; selectivity depends on the catalyst and reaction conditions. |
Analytical Techniques for Assessing Isotopic Enrichment and Radiochemical Purity
Once synthesized, it is imperative to verify the isotopic enrichment and purity of this compound. This ensures that the compound will perform reliably as an internal standard. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry (MS) is a powerful tool for determining the degree of deuterium incorporation. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of deuterium atoms in the molecule can be confirmed. For this compound, a mass shift of +5 compared to the unlabeled ethylbenzene is expected. sigmaaldrich.com High-resolution mass spectrometry (HR-MS) can provide precise mass measurements, further confirming the elemental composition and isotopic distribution. rsc.org Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful, as it separates the deuterated compound from any non-deuterated or partially deuterated impurities before mass analysis. otsuka.co.jpchemie-brunschwig.ch The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the isotopic purity, often expressed as atom percent deuterium. sigmaaldrich.comcymitquimica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium atoms. rsc.org In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the aromatic protons should be significantly diminished or absent, while the signals for the ethyl group protons remain. Conversely, a ²H (Deuterium) NMR spectrum would show a signal in the aromatic region, confirming the location of the deuterium labels. ¹³C NMR can also be used to verify the structural integrity of the molecule.
Advanced Spectroscopic and Chromatographic Characterization of Deuterated Ethylbenzene Analogues
The comprehensive characterization of this compound and its analogues involves a combination of advanced spectroscopic and chromatographic techniques to ensure their suitability for use as internal standards in quantitative analyses. lcms.cz
Gas Chromatography (GC) is the primary chromatographic technique used for the analysis of volatile compounds like ethylbenzene and its deuterated analogues. antpedia.comkelid1.ir The choice of the capillary column is critical for achieving good separation from other aromatic compounds and potential impurities. shimadzu-webapp.eu The retention time of this compound is very similar to that of unlabeled ethylbenzene due to their similar chemical structures. antpedia.comkelid1.ir The use of a mass spectrometer as a detector (GC-MS) allows for the selective monitoring of the ions corresponding to the deuterated standard and the target analyte, enabling accurate quantification even if they are not perfectly separated chromatographically. shimadzu-webapp.eu
Fourier-Transform Infrared (FT-IR) Spectroscopy can also be used for characterization. The substitution of hydrogen with deuterium results in a shift of the C-D stretching and bending vibrations to lower frequencies compared to the corresponding C-H vibrations. nih.govsemanticscholar.org This provides another method to confirm the presence of deuterium in the molecule.
The combination of these analytical techniques provides a robust framework for the quality control of this compound, ensuring high isotopic enrichment and chemical purity, which are essential for its application as a reliable internal standard in demanding analytical methods. otsuka.co.jpchemie-brunschwig.ch
| Technique | Information Obtained | Key Findings for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic enrichment, chemical purity, separation from impurities. | Confirms the M+5 mass shift and allows for quantification of isotopic purity (e.g., 98 atom % D). sigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Location of deuterium atoms, structural integrity. | Absence of aromatic proton signals in ¹H NMR; presence of aromatic signal in ²H NMR. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of C-D bonds. | Observation of C-D vibrational bands at lower frequencies than C-H bands. |
Advanced Analytical Applications of Ethylbenzene 2,3,4,5,6 D5 As a Research Standard
Quantitative Mass Spectrometry in Environmental and Biological Sample Analysis
The stable, non-radioactive isotopic composition of Ethylbenzene-2,3,4,5,6-D5 makes it an ideal internal standard for quantitative mass spectrometry. Its chemical behavior is nearly identical to its non-deuterated counterpart, yet it is distinguishable by its mass-to-charge ratio, a crucial feature for accurate quantification in complex matrices.
Utilization as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis
In environmental and industrial hygiene monitoring, the accurate measurement of volatile organic compounds (VOCs) is paramount. This compound is frequently employed as an internal standard in GC-MS methods for the analysis of VOCs, including benzene (B151609), toluene, ethylbenzene (B125841), and xylenes (B1142099) (BTEX). thermofisher.comthermofisher.com When added to a sample at a known concentration before extraction and analysis, it helps to correct for variations in sample preparation and instrument response. epa.gov
For instance, in the analysis of VOCs in water or air, methods such as purge and trap or headspace solid-phase microextraction (HS-SPME) are common. thermofisher.com The deuterated standard is subjected to the same extraction and analysis conditions as the target analytes. epa.gov By comparing the peak area of the analyte to that of the internal standard, a more accurate and reproducible quantification can be achieved, compensating for potential losses during sample handling or injection variability. irsst.qc.ca This approach is crucial for regulatory compliance and ensuring data quality in environmental testing. thermofisher.com
Table 1: Example GC-MS Method Parameters for VOC Analysis using this compound
| Parameter | Setting |
| GC Column | TRACE™ TR-5MS, 30 m x 0.25 mm x 0.25 µm |
| Oven Program | 35°C (5 min), then 5°C/min to 165°C, then 10°C/min to 280°C (10 min) mdpi.com |
| Injector | Split/splitless, operated in splitless mode mdpi.com |
| Carrier Gas | Helium at a constant flow of 2 mL/min mdpi.com |
| MS Detector | Single Quadrupole or Tandem Mass Spectrometer thermofisher.commdpi.com |
| Ionization Mode | Electron Ionization (EI) mdpi.com |
| Internal Standard | This compound |
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
The application of this compound extends to the field of metabolomics, particularly in studies involving the quantification of metabolites in biological fluids. While ethylbenzene itself is a VOC, its metabolites are often less volatile and more polar, making them suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com
In studies of occupational or environmental exposure to ethylbenzene, its metabolites, such as mandelic acid and phenylglyoxylic acid, are measured in urine as biomarkers of exposure. mdpi.comgoogle.com By using a deuterated standard like this compound, which would be expected to metabolize to deuterated versions of these biomarkers, researchers can accurately quantify the levels of the native metabolites. mdpi.comnih.gov This isotope dilution approach is considered the gold standard for quantitative analysis in complex biological matrices due to its high precision and accuracy. eurofins.comacs.org
The development of LC-MS/MS methods for a comprehensive determination of BTEX metabolites often involves the use of isotopically labeled internal standards to ensure reliable quantification. mdpi.com These methods are crucial for assessing human exposure and understanding the metabolic pathways of these ubiquitous environmental pollutants. mdpi.com
Development and Validation of Isotope Dilution Mass Spectrometry Methods
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method that provides a direct route to SI-traceable measurements. The development and validation of IDMS methods are critical for establishing reference measurement procedures and certifying reference materials. This compound is an essential component in the development of such methods for the analysis of ethylbenzene and its related compounds. epa.gov
The validation of an IDMS method involves a rigorous assessment of its performance characteristics, including accuracy, precision, linearity, and limits of detection and quantification. nih.gov For example, a validation procedure for steroid hormones in water using IDMS demonstrated the robustness of this approach in achieving accurate and reliable data at low concentrations. nih.gov A similar principle applies to the use of this compound for VOC analysis. The known isotopic purity and concentration of the deuterated standard allow for the precise calibration of the mass spectrometer and the accurate determination of the analyte concentration in the sample. epa.govsigmaaldrich.com
The U.S. Environmental Protection Agency (EPA) Method 1624 is a prime example of a validated IDMS method for the analysis of volatile organic compounds in water, which relies on the use of stable isotopically labeled analogs for quantification. epa.gova2gov.org
Spectroscopic Applications in Mechanistic Studies
The deuterium (B1214612) atoms in this compound provide a powerful tool for investigating reaction mechanisms and molecular dynamics through various spectroscopic techniques.
Investigations of Hydrogen/Deuterium Exchange Dynamics in Catalytic Systems
Hydrogen/Deuterium (H/D) exchange studies are fundamental to understanding catalytic mechanisms. mdpi.comnih.gov this compound can be used as a probe molecule to investigate the activity and selectivity of various catalysts for C-H bond activation. acs.orgresearchgate.net
In these experiments, the exchange of deuterium atoms on the aromatic ring of this compound with hydrogen atoms from a reaction medium (or vice versa) is monitored over time, often using techniques like NMR or mass spectrometry. acs.org The rate and regioselectivity of this exchange provide valuable insights into the catalytic cycle, including the nature of the active sites and the mechanism of C-H bond cleavage and formation. For example, studies have shown that different metal catalysts, such as platinum and palladium, exhibit different preferences for H/D exchange at aromatic versus aliphatic positions. researchgate.net
Recent research has explored the use of iron complexes and other earth-abundant metals as catalysts for H/D exchange, offering more sustainable alternatives to precious metals. acs.orgnih.gov These studies often utilize deuterated substrates like benzene-d6 (B120219) as the deuterium source to investigate the exchange with various aromatic hydrocarbons. acs.orgnih.gov The principles derived from these studies are directly applicable to understanding the behavior of this compound in similar catalytic systems.
Photodissociation Mechanism Elucidation Using Deuterated Analogues
The study of how molecules break apart under the influence of light, a process known as photodissociation, is fundamental to understanding chemical reactivity. For complex aromatic molecules like ethylbenzene, several potential dissociation pathways exist, making it challenging to pinpoint the exact mechanism. The use of selectively deuterated compounds, such as this compound, in conjunction with advanced analytical techniques, provides a powerful tool for unraveling these intricate processes. By replacing specific hydrogen atoms with their heavier deuterium isotopes, researchers can track the fate of different parts of the molecule, thereby elucidating the primary bond cleavage events.
Detailed research into the photodissociation of ethylbenzene has been conducted at various ultraviolet (UV) wavelengths, notably 193 nm and 248 nm. These studies, often employing vacuum ultraviolet (VUV) photoionization and multimass ion imaging techniques, reveal that the dissociation mechanism is highly dependent on the excitation energy. lookchem.comcenmed.comdv-expert.org The substitution of deuterium on the phenyl ring (the 'd5' in this compound) creates a significant mass difference between the phenyl and ethyl fragments, allowing for unambiguous identification of the resulting photofragments.
At a wavelength of 248 nm, studies on jet-cooled ethylbenzene show that dissociation proceeds via two competing mechanisms. aip.orgscience.gov Approximately 75% of the excited ethylbenzene molecules dissociate directly from an electronic excited state, while the remaining 25% undergo internal conversion to a highly vibrationally excited ground state (a "hot molecule") before breaking apart. aip.orgscience.gov In this wavelength regime, the predominant dissociation channel is the cleavage of the Cα-Cβ bond (the bond between the phenyl ring and the ethyl group). science.gov
The use of this compound is critical in confirming this pathway. Upon C-C bond scission, the molecule breaks into a phenyl radical and an ethyl radical. For the deuterated analogue, the phenyl radical fragment is C₆D₅•, which can be clearly distinguished from the non-deuterated C₆H₅• fragment by mass spectrometry due to the mass difference.
At the higher energy wavelength of 193 nm, the photodissociation dynamics change. At this energy, cleavage of the C-H (or C-D in the deuterated analogue) bonds becomes more dominant due to the higher photon energy. science.gov The dissociation primarily occurs on the ground electronic state after internal conversion. science.gov Again, this compound serves as an invaluable research standard. Detecting a C₈H₅D₄• radical would indicate the loss of a deuterium atom from the phenyl ring, providing clear evidence for a C-D bond cleavage mechanism.
The table below summarizes the key findings from photodissociation studies of ethylbenzene and the role of its deuterated analogue.
| Wavelength | Dissociation Mechanism | Primary Bond Cleavage | Resulting Fragments (from C₈H₅D₅) | Analytical Utility of Deuteration |
| 248 nm | ~75% from excited triplet state, ~25% from "hot" ground state. aip.orgscience.gov | C₆D₅-CH₂CH₃ (C-C bond) | C₆D₅• (phenyl-d5 radical) and •CH₂CH₃ (ethyl radical) | Unambiguously identifies the phenyl fragment by mass, confirming C-C bond scission as the dominant pathway. |
| 193 nm | Dissociation from the ground electronic state after internal conversion. science.gov | C-D (on the ring) and C-H (on the ethyl group) | C₈H₅D₄• (loss of D from ring) or C₈H₄D₅• (loss of H from ethyl group) | Allows for the differentiation between bond cleavage on the aromatic ring versus the alkyl side chain. |
These detailed investigations, made possible by the use of standards like this compound, are crucial for building accurate models of atmospheric chemistry, where the photodegradation of aromatic hydrocarbons plays a significant role, and for advancing the fundamental understanding of chemical reaction dynamics. cdc.gov
Environmental Research Applications of Ethylbenzene 2,3,4,5,6 D5
Studies on Environmental Degradation and Transformation Pathways
The use of Ethylbenzene-2,3,4,5,6-d5 is instrumental in elucidating the complex degradation and transformation processes that aromatic hydrocarbons undergo in the environment. By tracking the changes in the isotopic composition of this compound, researchers can identify and quantify the various chemical and biological reactions that contribute to its breakdown.
Photochemical Reactions and Atmospheric Fate of Deuterated Ethylbenzene (B125841)
Once released into the atmosphere, ethylbenzene is subject to photochemical reactions, primarily driven by sunlight. The atmospheric half-life of ethylbenzene is estimated to be around 2 days, during which it is degraded by reacting with photochemically-produced hydroxyl radicals. canada.catexas.gov The photooxidation of ethylbenzene can lead to the formation of various products, including peroxyacetyl nitrate, ethylphenol, benzaldehyde, and acetophenone, which can contribute to the formation of photochemical smog. alberta.ca
The study of this compound allows for a more precise understanding of these photochemical pathways. By introducing the deuterated compound into controlled atmospheric chambers, scientists can monitor its reaction rates and identify the specific products formed. This information is critical for developing accurate atmospheric models that can predict the transport and impact of ethylbenzene pollution. Research has shown that the photolysis of deuterated benzene (B151609) solutions containing ethylbenzene can lead to the exchange of hydrogen atoms with deuterium (B1214612). osti.gov
Table 1: Atmospheric Degradation of Ethylbenzene
| Parameter | Value | Reference |
| Atmospheric Half-Life | ~2 days | canada.ca |
| Primary Degradation Mechanism | Reaction with hydroxyl radicals | alberta.ca |
| Major Photooxidation Products | Peroxyacetyl nitrate, ethylphenol, benzaldehyde, acetophenone | alberta.ca |
Biodegradation Kinetics and Mechanisms in Soil and Aquatic Environments
In soil and water, the breakdown of ethylbenzene is primarily mediated by microorganisms. The rate of biodegradation is influenced by various factors, including the type and population of microbes present, temperature, and the availability of electron acceptors such as oxygen, nitrate, and sulfate. alberta.caresearchgate.net Aerobic degradation of ethylbenzene in surface water is generally rapid, with a half-life of about 2 days. ccme.ca However, under anaerobic conditions, the degradation process is significantly slower. canada.ca
The use of this compound has been pivotal in studying these biodegradation processes. In laboratory and field experiments, researchers introduce the deuterated compound into contaminated soil or water samples and track its disappearance over time. This allows for the determination of biodegradation rates and the identification of the metabolic pathways involved. For instance, studies have shown that certain bacteria can hydroxylate ethylbenzene as the initial step in its breakdown. researchgate.net Research has also demonstrated that under denitrifying (anaerobic) conditions, there is apparent biodegradation of ethylbenzene. nih.gov
Table 2: Biodegradation of Ethylbenzene in Different Environments
| Environment | Condition | Key Degradation Process | Reference |
| Surface Water | Aerobic | Microbial Degradation | ccme.ca |
| Soil | Aerobic | Microbial Degradation | |
| Groundwater | Anaerobic (with nitrate) | Denitrification | nih.gov |
| Sediment | Anaerobic | Slower Microbial Degradation | canada.ca |
Tracing Environmental Transport and Distribution Dynamics
The distinct mass of this compound makes it an excellent tracer for studying the transport and distribution of ethylbenzene in the environment. By analyzing the isotopic ratios of ethylbenzene in different environmental compartments, scientists can track its movement from source to receptor.
Volatilization and Sorption Behavior in Environmental Compartments
Ethylbenzene is a volatile compound, meaning it can easily evaporate from water and soil into the air. cdc.gov This volatilization is a major pathway for its distribution in the environment. ccme.ca Conversely, ethylbenzene can also adsorb to soil and sediment particles, which can retard its movement. alberta.ca The extent of sorption is influenced by the organic carbon content of the soil or sediment. nih.gov
By using this compound in controlled experiments, researchers can precisely measure its volatilization and sorption rates. For example, laboratory studies have shown that the volatilization of ethylbenzene from sludge-treated soil can be rapid. inchem.org This data is essential for developing models that predict the partitioning of ethylbenzene between air, water, and soil, and for assessing the potential for groundwater contamination. epa.gov
Isotopic Signature Analysis in Environmental Source Apportionment
In areas with multiple sources of ethylbenzene contamination, it can be challenging to determine the contribution of each source. Compound-Specific Isotope Analysis (CSIA) using deuterated standards like this compound can help address this challenge. researchgate.net Different sources of ethylbenzene, such as gasoline spills, industrial emissions, and landfill leachate, may have distinct isotopic signatures. copernicus.orgresearchgate.net
Emerging Research Frontiers and Future Prospects for Deuterated Ethylbenzene 2,3,4,5,6 D5
Integration with Systems Biology and Omics-Based Approaches
The integration of Ethylbenzene-2,3,4,5,6-D5 into systems biology and various "omics" disciplines, such as metabolomics and proteomics, is opening new avenues for understanding complex biological systems. In these fields, deuterated compounds serve as stable isotope tracers, allowing researchers to follow the metabolic fate of ethylbenzene (B125841) and its derivatives within an organism without the complications of radioactivity. medchemexpress.comnih.gov This is particularly valuable in elucidating metabolic pathways and quantifying the flux through these pathways. nih.gov
The use of deuterated standards like this compound is crucial for achieving accurate and precise measurements in mass spectrometry-based analytical techniques. clearsynth.com In metabolomics, these standards help to correct for variations during sample preparation and analysis, mitigating what are known as matrix effects, where other molecules in a complex sample can interfere with the detection of the analyte of interest. clearsynth.commdpi.com This ensures that the quantitative data obtained is robust and reliable. clearsynth.com For instance, in studies investigating the gut microbiome's role in metabolizing environmental compounds, this compound can be introduced to track its biotransformation by microbial enzymes.
Furthermore, in proteomics, deuterated compounds can be used in stable isotope labeling by amino acids in cell culture (SILAC) or similar techniques to quantify changes in protein expression levels in response to a particular stimulus. While not a direct application of this compound itself, the principles of using deuterated molecules are central to these powerful quantitative proteomic strategies. The insights gained from these omics-based approaches can help to build more comprehensive models of biological systems and to understand the impact of xenobiotics like ethylbenzene on cellular function.
Novel Applications in Materials Science and Polymer Chemistry Research
In the realm of materials science and polymer chemistry, deuterated compounds, including derivatives of ethylbenzene, are proving to be invaluable tools. The substitution of hydrogen with deuterium (B1214612) atoms can significantly alter the physicochemical properties of polymers. resolvemass.ca This "deuterium effect" can lead to enhanced thermal stability and altered degradation pathways. resolvemass.ca Researchers are leveraging these properties to develop novel materials with improved performance characteristics. resolvemass.camdpi.com
One of the key applications of deuterated polymers is in neutron scattering techniques. researchgate.netsine2020.eu The distinct neutron scattering lengths of hydrogen and deuterium allow for "contrast variation," a method that enables detailed investigation of polymer structures and dynamics that are often inaccessible with other techniques. researchgate.netsine2020.eu By selectively deuterating specific segments of a polymer chain, researchers can highlight different parts of the structure, providing insights into polymer blending, chain conformation, and the morphology of block copolymers. sine2020.eu this compound can serve as a starting material for synthesizing deuterated polystyrene, a widely used polymer. The resulting deuterated polystyrene can then be used in these advanced scattering experiments to study its behavior in various blends and composites.
Moreover, the enhanced stability of C-D bonds compared to C-H bonds can be exploited to create more durable materials. scielo.org.mx For instance, in the field of organic electronics, deuteration of organic semiconductors has been shown to improve the lifetime and efficiency of devices like organic light-emitting diodes (OLEDs). mdpi.comansto.gov.au While research in this area has often focused on other aromatic compounds, the principles can be extended to polymers derived from deuterated ethylbenzene. mdpi.com The development of synthetic routes to produce highly deuterated monomers like this compound is therefore crucial for advancing this field. sine2020.eu
| Application Area | Benefit of Using this compound | Relevant Analytical Technique |
| Polymer Blends | Contrast matching/variation for structural analysis | Small-Angle Neutron Scattering (SANS) |
| Organic Electronics | Increased material stability and device lifetime | Photoluminescence Spectroscopy |
| Degradation Studies | Tracing degradation pathways and mechanisms | Mass Spectrometry, NMR Spectroscopy |
Development of Advanced Computational Models for Isotopic Exchange and Reactivity
Advanced computational models are becoming increasingly important for understanding and predicting the behavior of deuterated compounds like this compound. These models, often based on density functional theory (DFT), can be used to predict the reactivity of molecules and to study the mechanisms of chemical reactions. dergipark.org.trnih.gov For instance, computational chemistry can be employed to calculate the kinetic isotope effect (KIE), which is the change in reaction rate when a hydrogen atom is replaced by a deuterium atom. scielo.org.mx Understanding the KIE is fundamental to predicting how deuteration will affect the metabolic fate of a compound or the properties of a material.
Furthermore, computational models are being developed to simulate isotopic exchange reactions. science.gov These models can help to optimize the conditions for synthesizing deuterated compounds by predicting the most favorable pathways for hydrogen-deuterium exchange. google.com This is particularly relevant for the development of more efficient and selective methods for producing this compound and other deuterated analogues.
The predictive power of these computational models can also be harnessed to design new deuterated molecules with specific desired properties. By simulating the effects of deuteration at different positions within a molecule, researchers can identify the optimal labeling pattern to achieve a desired outcome, such as increased metabolic stability or altered photochemical properties. This in-silico approach can significantly accelerate the research and development process for new deuterated materials and pharmaceuticals.
| Computational Model Type | Application for this compound | Key Predicted Parameters |
| Density Functional Theory (DFT) | Predicting chemical reactivity and reaction mechanisms | Kinetic Isotope Effect (KIE), Activation Energies |
| Molecular Dynamics (MD) | Simulating the behavior of deuterated polymers | Chain conformation, Diffusion coefficients |
| Isotopic Exchange Models | Optimizing synthesis of deuterated compounds | Exchange rates, Equilibrium constants |
Expansion of Deuterated Ethylbenzene Analogues for Broader Research Applications
The successful application of this compound in various research areas is driving the expansion of the library of deuterated ethylbenzene analogues. Researchers are actively developing synthetic methods to introduce deuterium at other specific positions on the ethylbenzene molecule, such as on the ethyl side chain (e.g., Ethylbenzene-d10). lgcstandards.com This allows for more detailed mechanistic studies and provides a wider range of internal standards for analytical chemistry. marquette.edu
The synthesis of these new analogues often involves innovative catalytic methods, such as transfer hydrodeuteration, which offer high selectivity for the placement of deuterium atoms. marquette.edu The availability of a broader range of deuterated ethylbenzene compounds will enable more sophisticated experiments. For example, by comparing the metabolic profiles of different deuterated isotopologues of ethylbenzene, researchers can gain a more complete understanding of its biotransformation pathways.
Moreover, the development of these analogues is not limited to just ethylbenzene. The synthetic strategies developed for deuterating ethylbenzene can often be adapted to other aromatic hydrocarbons, thereby expanding the entire toolbox of deuterated compounds available to the scientific community. researcher.life This will have a ripple effect, enabling new research in fields ranging from environmental science to drug discovery. researchgate.net
Role in the Development of Certified Reference Materials for Environmental and Clinical Analysis
This compound plays a critical role in the development of Certified Reference Materials (CRMs). CRMs are essential for ensuring the quality and comparability of analytical measurements in environmental and clinical laboratories. sigmaaldrich.com By providing a material with a precisely known concentration and isotopic composition, CRMs are used to calibrate instruments, validate analytical methods, and perform quality control. clearsynth.com
In environmental analysis, deuterated standards like this compound are used for the quantification of volatile organic compounds (VOCs), including ethylbenzene itself, in air, water, and soil samples. isotope.com The use of a deuterated internal standard helps to compensate for sample loss during extraction and for matrix effects in techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com This leads to more accurate and reliable data, which is crucial for regulatory monitoring and environmental risk assessment.
Similarly, in clinical and toxicological analysis, deuterated standards are used to accurately measure the levels of drugs, metabolites, and environmental contaminants in biological samples such as blood and urine. clearsynth.comnih.gov The high accuracy afforded by the use of these standards is paramount for making correct clinical diagnoses and for forensic investigations. The production of this compound under stringent quality control, in accordance with standards like ISO 17034 and ISO/IEC 17025, ensures its suitability as a CRM. sigmaaldrich.com
| Analysis Type | Analyte(s) | Role of this compound |
| Environmental Monitoring | Volatile Organic Compounds (VOCs) | Internal standard for quantification |
| Clinical Toxicology | Ethylbenzene and its metabolites | Internal standard for accurate measurement |
| Method Validation | Analytical procedures for aromatic hydrocarbons | Certified Reference Material for quality assurance |
Q & A
Q. How is Ethylbenzene-2,3,4,5,6-D5 synthesized, and what are the critical purity considerations?
this compound is synthesized via deuteration of ethylbenzene using catalytic exchange or halogen-deuterium substitution. A common method involves reacting ethylbenzene with deuterated reagents (e.g., D₂O or D₂ gas) under controlled conditions. Purity is ensured through isotopic enrichment (>98 atom% D) and purification via fractional distillation or preparative GC. Characterization relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration levels and structural integrity .
Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅D₅ | |
| Density | 0.9±0.1 g/cm³ | |
| Boiling Point | 136.2±3.0 °C |
Q. What analytical techniques validate deuteration efficiency in this compound?
- NMR Spectroscopy : ¹H NMR quantifies residual proton signals in the aromatic ring (absence of peaks at 6.5–7.5 ppm confirms deuteration).
- Mass Spectrometry : High-resolution MS detects isotopic patterns, with m/z 111.196 (M⁺) confirming D₅ labeling.
- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) measures atom% D (>98% required for tracer studies) .
Q. What safety protocols are critical for handling deuterated ethylbenzene?
this compound shares hazards with its non-deuterated analog: flammability (flash point 22.2°C) and toxicity. Use explosion-proof equipment, fume hoods, and PPE (gloves, goggles). Store in inert atmospheres (N₂/Ar) at ≤4°C to prevent isotopic exchange. Spills require neutralization with non-reactive absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms in studies using this compound?
Deuteration alters reaction rates due to C-D bond strength (vs. C-H). For example, in ethylbenzene dehydrogenation to styrene, KIEs reduce reaction rates by 5–10% under V₂O₅ catalysis. Computational modeling (DFT) and isotopic tracing are used to map hydrogen/deuterium migration pathways and validate transition states .
Q. How can isotopic interference be minimized in GC-MS analysis of deuterated ethylbenzene?
Q. What strategies resolve contradictions in metabolic or environmental degradation studies using deuterated tracers?
Discrepancies arise from isotopic exchange in aqueous environments or microbial metabolism. Mitigation includes:
- Control Experiments : Compare degradation rates of D₅ vs. H-analogs under identical conditions.
- Stable Isotope Probing (SIP) : Use ¹³C/²D dual labeling to track biodegradation pathways without interference .
Methodological Challenges and Solutions
Q. Designing isotope tracing experiments: How to optimize signal-to-noise ratios in complex matrices?
- Sample Prep : Solid-phase extraction (SPE) or liquid-liquid extraction removes interferents.
- Sensitivity Enhancement : Derivatize ethylbenzene-D₅ with pentafluorobenzoyl chloride for electron-capture detection (ECD) in GC .
Ethical considerations in toxicological studies with deuterated compounds
While deuterated ethylbenzene reduces metabolic toxicity (due to KIEs), its environmental persistence requires evaluation under OECD 301/302 guidelines. Use computational toxicology (QSAR models) to predict eco-toxicity and prioritize in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
